molecular formula C9H16O B8315511 6,6-Dimethylhept-3-en-2-one

6,6-Dimethylhept-3-en-2-one

Cat. No.: B8315511
M. Wt: 140.22 g/mol
InChI Key: ODIWAYIMVVHHLK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond and two methyl groups attached to the sixth carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-3-en-2-one typically involves the reaction of t-butylacetylene with acrolein in the presence of a proton-extracting agent such as an organometallic compound or metallic lithium. The reaction is carried out at temperatures ranging from -40°C to +20°C. The product is then isolated and purified .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but with optimizations for large-scale production. The use of safer solvents like cyclopentyl methyl ether instead of tetrahydrofuran has been implemented to enhance safety and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

6,6-Dimethylhept-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethylhept-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its combination of a double bond and a ketone group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-6,6-dimethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+

InChI Key

ODIWAYIMVVHHLK-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/CC(C)(C)C

Canonical SMILES

CC(=O)C=CCC(C)(C)C

Origin of Product

United States

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